molecular formula C14H16N4O B8431157 2-(4-Morpholinyl)-2-(3-pyridinyl)pentanedinitrile CAS No. 36740-11-1

2-(4-Morpholinyl)-2-(3-pyridinyl)pentanedinitrile

Cat. No. B8431157
M. Wt: 256.30 g/mol
InChI Key: URBHBAWXICYFLM-UHFFFAOYSA-N
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Patent
US04486431

Procedure details

Leete et al. [J. Org. Chem. 37, 4465-6 (1972)] shows the reaction of 2-(3-pyridinyl)-2-(4-morpholinyl)ethanenitrile with acrylonitrile to produce 4-cyano-4-(3-pyridinyl)-4-(4-morpholinyl)butanenitrile and its conversion by heating it with acetic acid, water and tetrahydrofuran to 4-oxo-4-(3-pyridinyl)butanenitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[C:8]#[N:9])[CH:2]=1.[C:16](#[N:19])[CH:17]=[CH2:18]>>[C:8]([C:7]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)([N:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)[CH2:18][CH2:17][C:16]#[N:19])#[N:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C(C#N)N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(CCC#N)(N1CCOCC1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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